molecular formula C18H19N5O3S B2892214 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 905761-51-5

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No. B2892214
M. Wt: 385.44
InChI Key: UWTLRSZAQJFHGS-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is linked to a phenyl group and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The triazole ring is linked to a phenyl group and an acetamide group .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Derivatives of 1,2,4-triazol, like 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide, exhibit significant synthetic and pharmacological potential. Their synthesis and biological properties exploration form a basis for developing new, more effective, and less toxic drugs. A study detailed the synthesis of new pyrolin derivatives, highlighting their antiexudative properties in preclinical models, suggesting potential anti-inflammatory applications (Chalenko et al., 2019).

Anticancer and Antimicrobial Evaluation

  • The evaluation of related compounds for anticancer and antimicrobial activities is a prominent area of research. For instance, compounds with the core structure of 1,3-oxazoles demonstrated significant activity against various cancer cell lines, suggesting a potential for anticancer drug development (Zyabrev et al., 2022).

Structural Characterization and Activity Studies

  • Structural elucidation of related compounds, including those with a 1,2,4-triazole core, has been conducted to understand their potential biological activity. Studies involving synthesis, characterization, and antimicrobial screening indicate the relevance of these compounds in developing new therapeutic agents with potential antimicrobial properties (MahyavanshiJyotindra et al., 2011).

Molecular Docking and Mechanism of Action

  • Molecular docking studies of analogs provide insights into the mechanisms and binding modes of these compounds toward target enzymes, suggesting specificity and potential therapeutic applications. Research in this area helps in understanding the interaction between these compounds and biological targets, which is crucial for drug development (Ahmed et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could lead to the discovery of new pharmaceuticals or other useful compounds .

properties

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-25-14-9-8-12(10-15(14)26-2)17-21-22-18(23(17)19)27-11-16(24)20-13-6-4-3-5-7-13/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTLRSZAQJFHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

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